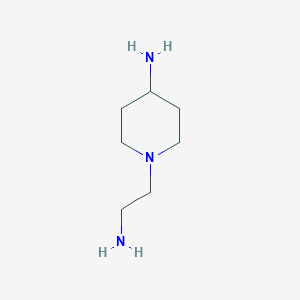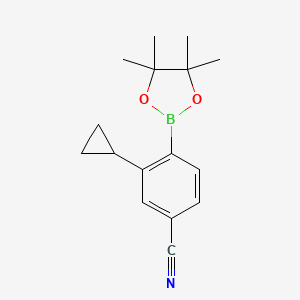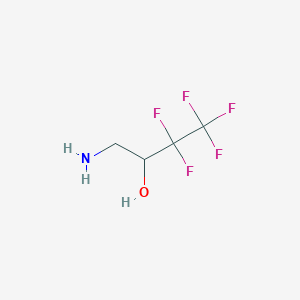
Azetidine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidine-3-carbohydrazide is a nitrogen-containing heterocyclic compound with a four-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Azetidine-3-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of azetidine-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as ethanol or methanol, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Azetidine-3-carbohydrazide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where this compound reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or catalyst.
Major Products Formed: The major products formed from these reactions include oxidized azetidine derivatives, reduced azetidine compounds, and various substituted azetidine derivatives .
Aplicaciones Científicas De Investigación
Azetidine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the production of polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of azetidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the four-membered azetidine ring, which makes it highly reactive under appropriate conditions . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
- Azetidine-2-carboxylic acid
- Aziridines
- Pyrrolidines
Propiedades
Fórmula molecular |
C4H9N3O |
|---|---|
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
azetidine-3-carbohydrazide |
InChI |
InChI=1S/C4H9N3O/c5-7-4(8)3-1-6-2-3/h3,6H,1-2,5H2,(H,7,8) |
Clave InChI |
PVJXKLUZMUWCBO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-((Allyloxy)carbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B13512290.png)










![2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride](/img/structure/B13512355.png)
